N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide

Catalog No.
S2722227
CAS No.
392327-02-5
M.F
C17H19NOS
M. Wt
285.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide

CAS Number

392327-02-5

Product Name

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide

IUPAC Name

N-(2,3-dimethylphenyl)-3-phenylsulfanylpropanamide

Molecular Formula

C17H19NOS

Molecular Weight

285.41

InChI

InChI=1S/C17H19NOS/c1-13-7-6-10-16(14(13)2)18-17(19)11-12-20-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

JWIVPFBGYYQPMC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CCSC2=CC=CC=C2)C

solubility

not available

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide is an organic compound classified as an amide. It features a central amide group characterized by the structure C O NH\text{C O NH}, which is attached to a propanamide backbone. The compound includes a phenylthio group (S Ph-\text{S Ph}) connected to the third carbon of the propanamide and a 2,3-dimethylphenyl group (C6H3(CH3)2\text{C}_6\text{H}_3(\text{CH}_3)_2) linked to the nitrogen atom of the amide group. This unique combination of functional groups contributes to its potential chemical reactivity and biological activity.

There is no current information available on the mechanism of action of N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide.

  • Amides can be mild irritants, and proper handling procedures should be followed when working with unknown compounds.
  • Aromatic compounds like the phenyl group can have varying degrees of toxicity.

  • Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: The phenylthio group can participate in nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles under suitable conditions.

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reduction: Lithium aluminum hydride
  • Substitution: Various nucleophiles depending on the desired product.

The synthesis of N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide typically involves a reaction between 2,3-dimethylphenylamine and 3-(phenylthio)propanoic acid. This reaction is generally facilitated by coupling reagents like dicyclohexylcarbodiimide under acidic or basic conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield while maintaining product purity.

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has several applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is explored for its potential interactions with biomolecules and its biological activity.
  • Medicine: It may have therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry: Utilized in developing specialty chemicals and materials.

Several compounds share structural similarities with N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide:

  • N-(2,6-dimethylphenyl)piperidine-2-carboxamide
  • N-(2,3-dimethylphenyl)acetamide
  • N-(3-chlorophenyl)-3-hydroxy-propanamide

Uniqueness

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide is distinctive due to its combination of both a phenylthio group and a dimethylphenyl substituent. This structural configuration imparts unique chemical and biological properties that differentiate it from other similar compounds, making it a valuable candidate for further research and application development.

XLogP3

3.5

Dates

Last modified: 08-16-2023

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